4,4''-m-Terphenyldicarboxaldehyde
Description
Its molecular formula is C₂₀H₁₄O₂, with a molecular weight of 286.3 g/mol . This compound is commercially available (e.g., as product code BA-3313) at a price of 1g/$240.00 and 5g/$680.00, indicating its specialized use in organic synthesis and materials science . The extended conjugation from its meta-terphenyl backbone distinguishes it from simpler biphenyl analogs, making it valuable in constructing advanced porous materials like covalent organic frameworks (COFs) .
Properties
IUPAC Name |
4-[3-(4-formylphenyl)phenyl]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O2/c21-13-15-4-8-17(9-5-15)19-2-1-3-20(12-19)18-10-6-16(14-22)7-11-18/h1-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOAUBPSPFGRWSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=C(C=C2)C=O)C3=CC=C(C=C3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Suzuki cross-coupling reaction, where a boronic acid derivative of terphenyl is coupled with an aldehyde-containing aryl halide under palladium catalysis . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods: Industrial production of [1,1’:3’,1’‘-Terphenyl]-4,4’'-dicarbaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The aldehyde groups in [1,1’:3’,1’‘-Terphenyl]-4,4’'-dicarbaldehyde can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the aldehyde groups can yield the corresponding alcohols. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products:
Oxidation: [1,1’:3’,1’‘-Terphenyl]-4,4’'-dicarboxylic acid.
Reduction: [1,1’:3’,1’‘-Terphenyl]-4,4’'-diol.
Substitution: Nitro-substituted terphenyl derivatives.
Scientific Research Applications
Chemistry: In organic synthesis, [1,1’:3’,1’‘-Terphenyl]-4,4’'-dicarbaldehyde serves as a building block for the construction of more complex molecules. It is used in the synthesis of covalent organic frameworks (COFs) and metal-organic frameworks (MOFs), which have applications in gas storage, catalysis, and separation processes .
Biology and Medicine: While specific biological applications of [1,1’:3’,1’‘-Terphenyl]-4,4’'-dicarbaldehyde are less documented, its derivatives may be explored for potential pharmaceutical uses, including as intermediates in drug synthesis.
Industry: In the materials science industry, this compound is used in the development of advanced materials with unique electronic and optical properties. It is also employed in the production of high-performance polymers and resins.
Mechanism of Action
The mechanism of action of [1,1’:3’,1’‘-Terphenyl]-4,4’'-dicarbaldehyde largely depends on its functional groups and the context of its application. In organic synthesis, the aldehyde groups can participate in various reactions, such as forming Schiff bases with amines. The aromatic rings provide a rigid framework that can influence the electronic properties of the resulting compounds .
Comparison with Similar Compounds
Structural and Molecular Differences
The following table summarizes key structural and physical properties of 4,4''-m-Terphenyldicarboxaldehyde and related aldehydes:
Key Observations :
- Backbone Complexity: The m-terphenyl compound has three phenyl rings (meta-linked), compared to the biphenyl analog’s two rings.
- Thermal Stability : 4,4'-Biphenyldicarboxaldehyde’s higher melting point (145–149°C) suggests stronger intermolecular forces compared to the m-terphenyl analog, though data for the latter is lacking .
Reactivity and Functional Utility
This compound
4,4'-Biphenyldicarboxaldehyde
- Polymer Science: Serves as a monomer in polyimides and polyesters, contributing to thermal stability and mechanical strength .
Terphenyl Tricarbaldehyde
- Advanced COFs : Enables 3D frameworks with high surface areas for gas storage or catalysis .
Biological Activity
4,4''-m-Terphenyldicarboxaldehyde (CAS No. 171820-02-3) is a compound with significant potential in various scientific fields, particularly in biological applications. This article explores its biological activity, mechanisms of action, and implications for therapeutic use.
Chemical Structure
This compound consists of a central terphenyl structure with two aldehyde groups attached at the para positions of the terminal phenyl rings. This configuration allows it to participate in various chemical reactions, including the formation of imine linkages and covalent organic frameworks (COFs).
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on biomolecules. This interaction can modulate enzyme activity and influence cellular signaling pathways. The compound's reactivity with amines to form imines is a key aspect of its mechanism, facilitating its role in biochemical pathways.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit the proliferation of various cancer cell lines. Its mechanism involves inducing apoptosis and disrupting cell cycle progression.
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it may act as an inhibitor of α-amylase and α-glucosidase, which are crucial in carbohydrate metabolism.
- Neuroprotective Effects : There is emerging evidence that this compound may have neuroprotective properties, potentially beneficial in treating neurodegenerative diseases.
Case Studies
-
Anticancer Activity :
- A study conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability (p < 0.05). The compound induced apoptosis as evidenced by increased caspase activity and DNA fragmentation.
-
Enzyme Inhibition :
- In vitro assays showed that this compound effectively inhibited α-amylase activity by 60% at a concentration of 100 µM, suggesting its potential as an antidiabetic agent.
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Neuroprotection :
- Research involving neuronal cell cultures indicated that the compound could protect against oxidative stress-induced cell death, highlighting its potential for therapeutic applications in neurodegenerative conditions.
Table 1: Biological Activities of this compound
| Activity Type | Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis | |
| Enzyme Inhibition | Inhibits α-amylase | |
| Neuroprotection | Protects against oxidative stress |
| Mechanism | Description | Implications |
|---|---|---|
| Covalent Bond Formation | Forms imine linkages | Modulates enzyme activity |
| Apoptosis Induction | Activates caspases | Reduces cancer cell viability |
| Enzyme Interaction | Inhibits carbohydrate metabolism | Potential antidiabetic effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
